molecular formula C34H44Br2N8Na2O10S2 B12859707 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate

2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate

Cat. No.: B12859707
M. Wt: 994.7 g/mol
InChI Key: ICAYIXPICHLPCP-UHFFFAOYSA-L
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Description

2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate is a complex organic compound that is often used in various scientific research applications. This compound is known for its unique chemical structure, which includes a brominated pyridylazo group and a sulfopropylamino phenol moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate typically involves multiple steps. The process begins with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to azo coupling with 2-hydroxy-5-[N-propyl-N-(3-sulfopropyl)amino]benzene diazonium salt. The reaction conditions often require acidic or basic environments to facilitate the coupling reaction. The final product is then isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and azo coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the azo group, resulting in the formation of amines.

    Substitution: The bromine atom in the pyridylazo group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate has several scientific research applications, including:

    Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples. The compound forms colored complexes with metal ions, which can be measured using spectrophotometry.

    Biology: The compound is used in biological assays to study metal ion interactions with biomolecules.

    Industry: The compound is used in industrial processes for the analysis of metal content in raw materials and products.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate involves the formation of complexes with metal ions. The azo group and the phenolic hydroxyl group act as ligands, binding to metal ions and forming stable complexes. These complexes exhibit characteristic absorption spectra, which can be used for quantitative analysis. The molecular targets include various metal ions such as copper, iron, and zinc. The pathways involved in the complex formation are primarily based on coordination chemistry principles.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a chlorine atom instead of bromine.

    2-(5-Iodo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with an iodine atom instead of bromine.

    2-(5-Methyl-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The uniqueness of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate lies in its specific brominated structure, which imparts distinct chemical properties. The bromine atom enhances the compound’s ability to form stable complexes with metal ions, making it particularly useful in analytical applications. Additionally, the presence of the sulfopropylamino group increases the compound’s solubility in aqueous solutions, further enhancing its utility in various research and industrial applications.

Properties

Molecular Formula

C34H44Br2N8Na2O10S2

Molecular Weight

994.7 g/mol

IUPAC Name

disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonate;dihydrate

InChI

InChI=1S/2C17H21BrN4O4S.2Na.2H2O/c2*1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;;;/h2*4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;;2*1H2/q;;2*+1;;/p-2

InChI Key

ICAYIXPICHLPCP-UHFFFAOYSA-L

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.O.O.[Na+].[Na+]

Origin of Product

United States

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